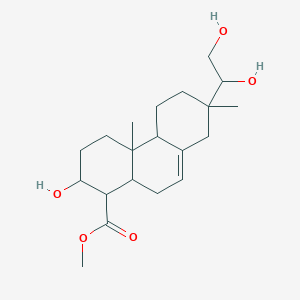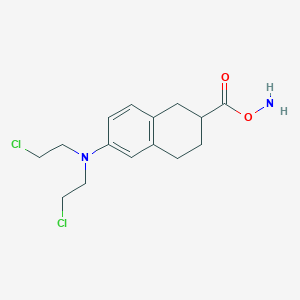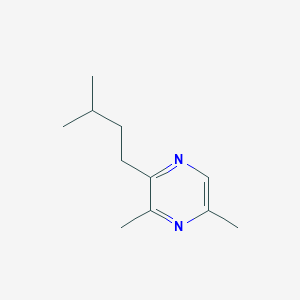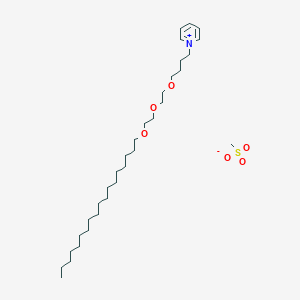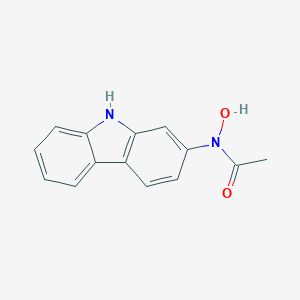
N-9H-Carbazol-2-yl-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-Carbazol-2-yl-N-hydroxyacetamide, also known as CHANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CHANA belongs to the class of hydroxamic acids, which are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that N-9H-Carbazol-2-yl-N-hydroxyacetamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-9H-Carbazol-2-yl-N-hydroxyacetamide is not fully understood, but it is believed to act by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in the repression of gene transcription. By inhibiting HDACs, N-9H-Carbazol-2-yl-N-hydroxyacetamide can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been shown to exhibit a broad range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, cell cycle arrest, and differentiation. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its potent anti-cancer activity against various types of cancer cells. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases. However, one of the limitations of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-9H-Carbazol-2-yl-N-hydroxyacetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the exploration of the structure-activity relationship of N-9H-Carbazol-2-yl-N-hydroxyacetamide, which can help to identify more potent analogs with improved pharmacological properties. Furthermore, the application of N-9H-Carbazol-2-yl-N-hydroxyacetamide in combination therapy with other anti-cancer drugs can be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-9H-Carbazol-2-yl-N-hydroxyacetamide involves the reaction of 9H-carbazole with 2-bromoacetamide in the presence of a palladium catalyst. The reaction is carried out in a solvent system consisting of dimethylacetamide and water, and the product is obtained in good yield after purification by column chromatography.
Propriétés
Numéro CAS |
114865-66-6 |
|---|---|
Nom du produit |
N-9H-Carbazol-2-yl-N-hydroxyacetamide |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(9H-carbazol-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |
Clé InChI |
LXNAQBIJCLSEPX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Autres numéros CAS |
114865-66-6 |
Synonymes |
2-(N-hydroxyacetamido)carbazole N-OH-AAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



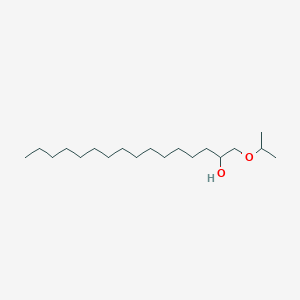
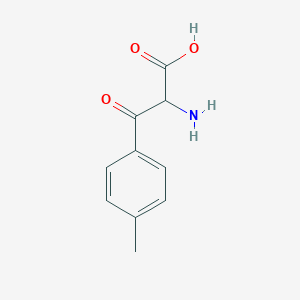
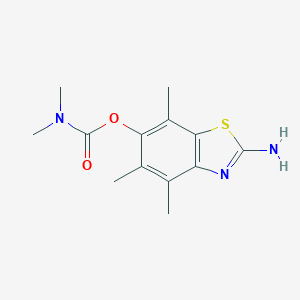
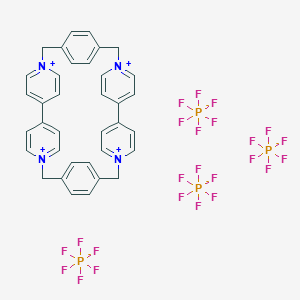

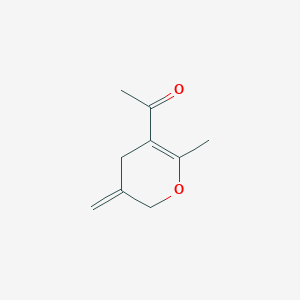
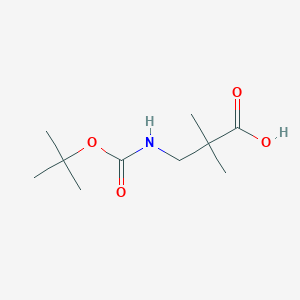
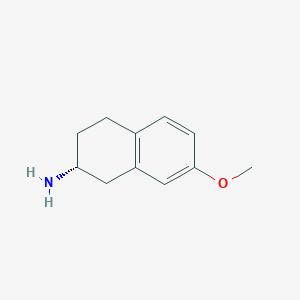
![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)

